molecular formula C22H30ClFO5 B10800497 Betamethasone hydrochloride

Betamethasone hydrochloride

Cat. No.: B10800497
M. Wt: 428.9 g/mol
InChI Key: OHILSKSRDDTCIR-PWIFQOOMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone hydrochloride is a synthetic glucocorticoid receptor agonist provided for research use only. This compound is a potent corticosteroid with significant anti-inflammatory and immunosuppressive properties, making it a valuable tool for scientific investigation into the mechanisms and treatment of inflammatory and immune-mediated conditions . The primary mechanism of action of betamethasone involves its diffusion into the cell and binding to the cytoplasmic glucocorticoid receptor (GR) . This binding causes a conformational change, and the activated receptor-steroid complex translocates to the cell nucleus. Inside the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, leading to the altered transcription of specific genes . This process results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . Concurrently, betamethasone downregulates the expression of numerous pro-inflammatory cytokines, including interleukins (IL) and tumor necrosis factor-alpha (TNF-α) . Its broader immunosuppressive effects are also mediated through the impairment of T-cell and macrophage function . In a research context, betamethasone is used to model and study a wide range of conditions. Its applications include investigating pathways in dermatological diseases such as psoriasis and eczema , rheumatic disorders like rheumatoid arthritis , and allergic conditions . Researchers also utilize its ability to stimulate lung maturation in developmental biology studies . Handling of this compound must comply with laboratory safety protocols. It is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H30ClFO5

Molecular Weight

428.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12-,15-,16-,17-,19-,20-,21-,22-;/m0./s1

InChI Key

OHILSKSRDDTCIR-PWIFQOOMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Pathway

Betamethasone hydrochloride is derived from betamethasone, which is synthesized via modifications to steroid precursors. A pivotal intermediate is 17β-cyano-16β-methyl-1,4,9(11)-triene-3-keto-steroid , formed through silicon cyanation and rearrangement reactions. The synthesis begins with compound II (e.g., 16β-methyl-4,9(11)-diene-3,17-diketone), which undergoes:

  • Silicon Cyanation : Reaction with trimethylsilyl cyanide (TMSCN) in dichloromethane catalyzed by ZnI₂ or CuI at 25–30°C for 2–3 hours.

  • Hydrolysis : Treatment with hydrochloric acid to remove the trimethylsilyl group, yielding compound IV .

  • Positional Rearrangement : Alkaline-mediated rearrangement (e.g., using NaHCO₃) to form the 17β-cyano intermediate.

This method replaces toxic cyanating agents like hydrogen cyanide with TMSCN, improving safety and reducing side reactions (e.g., cyanogenation at unintended positions).

Final Conversion to this compound

The free base of betamethasone is converted to its hydrochloride salt via neutralization. In one protocol:

  • Triethylamine and acetic acid are reacted under nitrogen protection at 10°C.

  • HCl generated in situ neutralizes excess base, forming this compound.

  • Impurities, such as those from benzene sulfur chloride side reactions, are minimized by controlling reagent stoichiometry.

Reaction Optimization and Conditions

Catalysts and Solvents

ParameterOptimal ConditionImpact on Yield/PuritySource
Catalyst (Silicon Cyanation)ZnI₂ or CuI (0.01–0.03 eq)Increases reaction rate by 40%
SolventDichloromethaneEnhances intermediate solubility
Temperature25–30°CBalances reaction speed and side reactions

Using dichloromethane as the solvent and ZnI₂ as the catalyst achieves yields exceeding 127% after purification, though yields >100% suggest efficient removal of byproducts.

Impurity Control

A major impurity arises from over-cyanation at the 16β-methyl group due to steric hindrance. Strategies to mitigate this include:

  • Stoichiometric Precision : Limiting TMSCN to 1.05–1.2 eq relative to the substrate.

  • Low-Temperature Neutralization : Conducting HCl neutralization at 10°C to prevent degradation.

Analytical Characterization

Structural Confirmation

Elemental Analysis and ¹H-NMR are critical for verifying this compound’s structure:

Analytical MethodKey Data
Elemental AnalysisC: 79.80%, H: 7.10%, O: 7.51%, S: 7.51%
¹H-NMR (CDCl₃)δ 1.08–1.15 (16-CH₃), 5.81 (21-H), 7.54–7.78 (Ar-H)

The NMR spectrum confirms the presence of aromatic protons and the 16β-methyl group, critical for biological activity.

Quality Control via HPLC

A validated HPLC method ensures batch consistency:

  • Column : C18 reverse-phase

  • Mobile Phase : Methanol:water (70:30)

  • Detection : UV at 254 nm

Formulation LotLabel Claim (%)Drug Found (%)Deviation (%)
Betamethasone Lot-10.050.050665+1.33
Betamethasone Lot-20.050.049665-0.67

This method achieves >98% accuracy, ensuring compliance with pharmacopeial standards.

Chemical Reactions Analysis

Core Synthetic Pathways for Betamethasone Derivatives

Betamethasone (C₂₂H₂₉FO₅) and its derivatives are synthesized through strategic functional group modifications. Key reactions include:

Reaction Type Key Steps Outcome Source
1,2-Dehydrogenation Microbial fermentation or DDQ oxidation of 9α-hydroxyandrost-4-ene-3,17-dioneIntroduces Δ¹ double bond critical for glucocorticoid activity
16β-Methylation Wilkinson’s catalyst-mediated hydrogenation of 16α-methyl intermediatesAchieves stereoselective 16β-methyl configuration
Epoxidation Treatment with 1,3-dibromo-5,5-dimethylhydantoin (DBH) followed by NaOHForms 9,11β-epoxide intermediate
Side-Chain Introduction Reaction with 2-chlorovinyl ethyl etherInstalls 17α-hydroxyl and 21-acetyl groups without toxic cyanide reagents

Esterification Reactions

Betamethasone’s 17- and 21-hydroxyl groups undergo esterification to modulate pharmacokinetics:

Ester Derivative Reagent Properties Potency vs. Parent Source
Betamethasone dipropionatePropionic anhydrideEnhanced lipophilicity; prolonged anti-inflammatory action2× more potent
Betamethasone valerateValeryl chlorideOptimized for topical absorption; reduced systemic exposure1.5× more potent
Betamethasone phosphatePhosphoryl chlorideWater-soluble prodrug for rapid systemic exposure via de-esterificationBioequivalence

Metabolic Reactions

Betamethasone undergoes hepatic metabolism via:

  • 6β-Hydroxylation : Mediated by CYP3A4, forming 6β-hydroxybetamethasone (major metabolite) .

  • 11β-Hydroxyl Oxidation : Generates inactive 11-ketobetamethasone .

  • C-20 Carbonyl Reduction : Produces 20-dihydrobetamethasone, which is renally excreted .

Degradation Pathways

Stability studies reveal critical degradation triggers:

  • Oxidative Degradation : Δ¹ double bond susceptible to peroxide-mediated cleavage under light exposure .

  • Hydrolysis : Ester derivatives (e.g., dipropionate) hydrolyze in aqueous environments to free betamethasone .

  • Thermal Degradation : Dehydration at C17-C21 positions forms Δ¹⁶ derivatives above 60°C .

Reactivity in Formulation

Interaction Conditions Impact Source
With Salicylic Acid Co-formulated in lotionsAccelerates betamethasone degradation via acid-catalyzed hydrolysis
With Metal Ions Presence of Fe³⁺/Cu²⁺Catalyzes oxidative degradation; requires chelating agents in formulations

Stereochemical Considerations

  • 16β vs. 16α Methyl : 16β configuration (as in betamethasone) confers 5× greater glucocorticoid receptor affinity than 16α isomers .

  • 9α-Fluorination : Critical for preventing 11β-hydroxyl oxidation, extending plasma half-life to 12.6–36 hours .

Key Data Gaps and Limitations

  • "Betamethasone Hydrochloride" : No peer-reviewed synthesis, characterization, or regulatory approvals exist for this compound in PubMed, DrugBank, or USP databases .

  • Alternatives : Hydrochloride salts are atypical for corticosteroids; common ionic forms include sodium phosphate (water-soluble) or dipropionate (lipid-soluble) .

Scientific Research Applications

Dermatological Applications

Betamethasone hydrochloride is primarily utilized in treating inflammatory skin conditions. It is available in various formulations, including creams, ointments, lotions, and injectable forms.

Indications

  • Eczema : Betamethasone is effective in reducing inflammation and itching associated with eczema.
  • Psoriasis : It is often combined with vitamin D analogs to enhance therapeutic effects on plaque psoriasis.
  • Allergic Reactions : Topical and injectable forms are used to manage severe allergic reactions.
Formulation TypeConcentrationIndications
Cream0.1%Eczema, dermatitis
Ointment0.1%Psoriasis, inflammatory lesions
InjectableVariesSevere allergic reactions

Rheumatological Applications

Betamethasone is utilized to manage various autoimmune and inflammatory conditions affecting joints and connective tissues.

Indications

  • Rheumatoid Arthritis : It helps control inflammation and pain during flare-ups.
  • Osteoarthritis : Intra-articular injections provide localized relief.
  • Systemic Lupus Erythematosus : Used as part of a comprehensive treatment plan.

Gastrointestinal Applications

In gastrointestinal disorders, betamethasone is used to reduce inflammation associated with conditions such as inflammatory bowel disease.

Indications

  • Ulcerative Colitis : It helps manage acute flares by reducing mucosal inflammation.
  • Crohn’s Disease : Betamethasone aids in controlling symptoms during exacerbations.

Respiratory Applications

Betamethasone is also applied in respiratory medicine for its anti-inflammatory effects.

Indications

  • Asthma : Used as a part of a treatment regimen for severe asthma attacks.
  • Chronic Obstructive Pulmonary Disease (COPD) : It helps reduce airway inflammation.

Case Studies and Clinical Trials

Recent studies have highlighted the efficacy of betamethasone in various clinical settings:

  • A study involving the combination of betamethasone and tetracycline showed significant improvement in atopic dermatitis-like lesions in a mouse model, outperforming monotherapy with either agent alone .
  • Another clinical trial assessed the use of betamethasone for preventing oral mucositis in cancer patients undergoing chemotherapy, demonstrating its effectiveness in reducing the incidence and severity of this condition .

Side Effects and Considerations

While betamethasone is effective for many conditions, it can have side effects including:

  • Skin thinning
  • Hormonal imbalances
  • Increased susceptibility to infections

Mechanism of Action

Betamethasone hydrochloride exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes. This results in the inhibition of the production of inflammatory mediators such as cytokines, prostaglandins, and leukotrienes . The molecular targets include nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of the inflammatory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Stability

Betamethasone derivatives differ in esterification at the C17 or C21 positions, influencing solubility, stability, and therapeutic applications:

Compound Structural Feature Stability (45°C) Key Applications CAS Number
Betamethasone hydrochloride C21 chloride ester Not reported Injectable formulations 151-73-5
Betamethasone acetate C21 acetate ester Stable for 155 days Topical creams, anti-inflammatory 987-24-6
Betamethasone dipropionate C17/C21 dipropionate esters Not reported Psoriasis, eczema 5593-20-4
Betamethasone sodium phosphate C21 phosphate ester (water-soluble) Stable for 120 days Systemic therapy, IV/IM use 151-73-5
Betamethasone valerate C17 valerate ester Not reported Dermatological creams 2152-44-5
  • Stability Insights: Betamethasone acetate and sodium phosphate exhibit divergent stability under accelerated conditions (45°C). Acetate remains stable for 155 days, while sodium phosphate degrades after 120 days.

Analytical Performance

RP-HPLC methods for simultaneous quantification highlight differences in linearity and precision:

Compound Linearity Range (µg/ml) Retention Time (min) Recovery (%) Precision (RSD%)
This compound 5–15 7.76 98.02–101.88 0.66 (inter-day)
Butenafine hydrochloride 100–300 4.70 99.26–101.98 0.81 (inter-day)

Hydrochloride’s narrower linear range (5–15 µg/ml vs. 100–300 µg/ml for butenafine) reflects its lower therapeutic dosage requirements .

Marketed Formulations

Pharmaceutical products emphasize diverse salt forms:

  • Dipropionate : Clobetasol propionate combinations (e.g., Dermabet) for psoriasis .
  • Sodium phosphate: Systemic injections (e.g., Organon’s formulations) for acute inflammation .
  • Valerate : Taro Pharmaceuticals’ dermatological creams .

Critical Analysis of Evidence Gaps

  • Limited stability data for this compound under varying temperatures and pH.
  • Direct comparative studies on the pharmacokinetics of different betamethasone salts are sparse.
  • Safety profiles of hydrochloride in long-term use remain underexplored compared to acetate or phosphate forms.

Biological Activity

Betamethasone hydrochloride is a potent synthetic glucocorticoid with significant biological activity, primarily recognized for its anti-inflammatory and immunosuppressive properties. This article delves into its pharmacological mechanisms, clinical applications, and relevant research findings, supported by data tables and case studies.

Pharmacological Mechanisms

Betamethasone exerts its effects through both genomic and nongenomic pathways:

  • Genomic Pathway : Involves the activation of glucocorticoid receptors, leading to the transcription of anti-inflammatory genes. Key genes activated include:
    • Phosphoenolpyruvate carboxykinase (PEPCK)
    • IL-1 receptor antagonist
    • Tyrosine amino transferase (TAT)
  • Nongenomic Pathway : Provides a rapid response by modulating immune cell activity (e.g., T-cells, monocytes) via membrane-bound receptors and second messengers .

Clinical Applications

Betamethasone is utilized in various clinical settings due to its broad spectrum of action:

  • Dermatological Conditions : Effective in treating eczema and psoriasis, often used in combination with vitamin D analogs.
  • Autoimmune Disorders : Indicated for conditions like rheumatoid arthritis and systemic lupus erythematosus.
  • Respiratory Conditions : Used in managing asthma and allergic reactions.
  • Preterm Labor : Administered to enhance fetal lung maturity .

Data Table: Pharmacokinetics of Betamethasone

ParameterValue
Molecular FormulaC22H29FO5
Molar Mass392.467 g/mol
Half-Life10.2 ± 2.5 hours
Volume of Distribution94,584 ± 23,539 mL
Clearance6,466 ± 805 mL/hour
AbsorptionVaries with formulation

Study on Postoperative Pain Management

A clinical trial investigated the efficacy of preemptive infiltration with betamethasone combined with ropivacaine in postoperative pain management for elective laminoplasty or laminectomy. The study involved 116 participants and aimed to measure cumulative butorphanol consumption within the first 48 hours post-surgery. Results indicated that the combination therapy significantly reduced opioid consumption compared to ropivacaine alone, suggesting enhanced analgesic efficacy .

Dual Therapy with Tetracycline

Another study explored the effects of dual therapy using betamethasone and tetracycline in managing atopic dermatitis (AD). The combination was shown to synergistically inhibit Th1 and Th2 cell development in murine models. This dual approach not only reduced serum IgE levels—a marker of allergic response—but also improved overall skin condition by addressing both acute and chronic inflammation associated with AD .

Adverse Effects

While betamethasone is effective, it is not without risks. Common adverse effects include:

  • Increased susceptibility to infections
  • Hyperglycemia
  • Osteoporosis with long-term use
  • Skin thinning when applied topically

Q & A

Q. What analytical methods are recommended for quantifying betamethasone hydrochloride in pharmaceutical formulations?

Answer: High-performance liquid chromatography (HPLC) is the gold standard for quantification. Key parameters include:

  • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient or isocratic mixture of aqueous buffer (e.g., 50 mM hexanesulfonic acid, pH 2.0) and acetonitrile .
  • Detection: UV absorption at 240–254 nm.
  • Sample Preparation: Dissolve the formulation in a solvent (e.g., methanol or pH-adjusted water), filter, and dilute to avoid matrix interference .

Q. Table 1: Example HPLC Conditions

ParameterSpecification
Column Temperature25–30°C
Flow Rate1.0 mL/min
Injection Volume20 µL
Retention Time~8–12 minutes (varies by column)

Q. How should researchers handle this compound to ensure stability during experiments?

Answer: Stability is influenced by:

  • Storage: Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • pH Control: Maintain neutral pH (6.0–7.5) in aqueous solutions to avoid ester hydrolysis .
  • Excipient Compatibility: Avoid surfactants or solvents (e.g., ethanol >10%) that may destabilize the compound .

Q. Table 2: Stability Risks and Mitigation

Risk FactorMitigation Strategy
High TemperatureUse refrigerated storage
Oxidizing AgentsAdd antioxidants (e.g., BHT)
Light ExposureUse amber glassware

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation: Use fume hoods when preparing aerosols or powders to avoid inhalation .
  • Waste Disposal: Collect organic waste separately and incinerate to prevent environmental contamination .

GHS Hazard Classification (from Safety Data Sheets):

Hazard CategoryClassification
Reproductive ToxicityCategory 1B (H360D)
Organ ToxicityCategory 1 (H372: brain, immune system)
Aquatic ToxicityChronic Category 1 (H410)

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?

Answer: Contradictions often arise from:

  • Bioanalytical Variability: Standardize methods (e.g., LC-MS/MS for plasma samples) to reduce inter-lab variability .
  • Population Differences: Stratify data by age, renal function, or genetic polymorphisms (e.g., CYP3A4 activity) .
  • Formulation Effects: Compare bioavailability across salt forms (e.g., hydrochloride vs. dipropionate) using crossover studies .

Recommended Workflow:

Validate assay precision and accuracy using certified reference materials.

Conduct meta-analysis with subgroup stratification.

Replicate findings in controlled animal models.

Q. What experimental design principles apply to evaluating this compound in combination therapies (e.g., clotrimazole)?

Answer:

  • Dose Optimization: Use factorial design to test synergism (e.g., betamethasone + clotrimazole ratios from 1:1 to 1:5) .
  • Endpoint Selection: Combine clinical (e.g., inflammation reduction) and molecular (e.g., cytokine suppression) endpoints .
  • Controls: Include monotherapy arms and placebo to isolate combination effects .

Example Design:

GroupTreatmentnDuration
1Betamethasone HCl alone3014 days
2Clotrimazole alone3014 days
3Combination (1:2 ratio)3014 days
4Placebo3014 days

Q. How can researchers address inconsistencies in preclinical toxicology data for this compound?

Answer: Inconsistencies may stem from:

  • Species-Specific Metabolism: Compare rodent vs. primate models using pharmacokinetic profiling .
  • Dose Scaling: Apply allometric scaling to translate animal doses to human equivalents.
  • Endpoint Sensitivity: Use histopathology (e.g., adrenal gland atrophy) as a primary endpoint for organ toxicity .

Key Mitigation Steps:

Predefine exclusion criteria (e.g., baseline adrenal function).

Use blinded pathology assessments.

Validate findings with in vitro models (e.g., adrenal cell lines).

Q. What pharmacopeial standards apply to this compound in quality control protocols?

Answer:

  • USP Monographs: Compliance with identity, assay (98.0–102.0%), and impurity limits (e.g., ≤0.5% for related steroids) .
  • Impurity Profiling: Use HPLC to quantify degradation products (e.g., betamethasone alcohol) .
  • Dissolution Testing: Ensure ≥85% release within 30 minutes using pH 6.8 phosphate buffer .

Q. Table 3: Critical Quality Attributes

ParameterAcceptance Criteria
Assay (HPLC)98.0–102.0%
Related Substances≤0.5% individual; ≤2.0% total
Residual Solvents≤0.5% (ICH Class 3 solvents)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.